![molecular formula C11H12N2OS2 B5457166 3-allyl-6-methyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5457166.png)

3-allyl-6-methyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

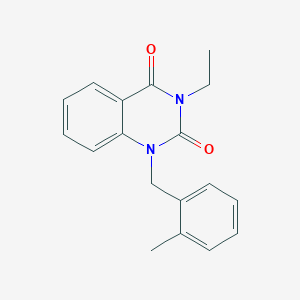

3-allyl-6-methyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one, also known as AMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AMT is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine ring system with an allyl group and a methylthio substituent.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

The compound has shown promise as an antimalarial agent. In a study, a series of derivatives were prepared and evaluated against Plasmodium falciparum, the parasite responsible for malaria. Notably, compounds F4 and F16 exhibited significant activity against the W2 strain of P. falciparum with IC50 values of 0.75 and 0.74 μM, respectively .

Drug Development

Given its antimalarial potential, the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold could serve as a model for developing novel antimalarial drugs. Further research and optimization are needed, but this compound class holds promise for effective chemotherapy against malaria .

In Vitro Cytotoxicity

The synthesized compounds (F3–F6 and F16) were also evaluated for in vitro cytotoxicity against human lung (A549) and cervical (HeLa) cancer cell lines. Encouragingly, these compounds demonstrated non-cytotoxicity with significant selectivity indices, suggesting potential for further investigation in cancer research .

Drug-Like Properties

In silico ADME (absorption, distribution, metabolism, and excretion) profiling and physiochemical properties predicted drug-like characteristics for this compound class. Its low toxic effect enhances its suitability for drug development .

D-Amino Acid Oxidase Inhibition

Although not directly studied for this compound, its structure suggests potential as an inhibitor of D-amino acid oxidase (DAAO). DAAO inhibitors have implications in neurobiology and psychiatric disorders .

Synthetic Methodology

The synthesis of this compound involves the Petasis reaction, which could be relevant for synthetic chemists exploring new methodologies or designing related molecules .

Eigenschaften

IUPAC Name |

6-methyl-2-methylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-4-5-13-10(14)8-6-7(2)16-9(8)12-11(13)15-3/h4,6H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMXYXJRMYGOHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5457086.png)

amine hydrochloride](/img/structure/B5457090.png)

![7-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5457115.png)

![N-(2-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5457135.png)

![ethyl [2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5457140.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B5457148.png)

![2-{2-[(butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5457160.png)

![2-(1H-benzimidazol-2-yl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5457187.png)

![3-(benzylthio)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5457191.png)